molecular formula C22H22Cl3NO4 B10833298 Diaryl morpholine derivative 1

Diaryl morpholine derivative 1

Cat. No.: B10833298
M. Wt: 470.8 g/mol
InChI Key: XAGXRDZNWDXEAM-UHFFFAOYSA-N
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Description

Diaryl morpholine derivative 1 is a compound that features a morpholine ring substituted with two aryl groups. This structure imparts unique chemical and biological properties, making it a valuable molecule in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diaryl morpholine derivative 1 can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the synthesis of diaryl morpholine derivatives often employs transition-metal catalysis due to its efficiency and high yield. Methods such as reductive cross-electrophile couplings, benzylic C–H bond arylation, and asymmetric hydrogenation are commonly used .

Chemical Reactions Analysis

Types of Reactions

Diaryl morpholine derivative 1 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of diaryl morpholine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

    Diarylalkanes: These compounds also feature two aryl groups but lack the morpholine ring.

    Diaryl ethers: Contain an oxygen atom between the aryl groups instead of a morpholine ring.

    Diaryl ketones: Feature a carbonyl group between the aryl groups.

Uniqueness

Diaryl morpholine derivative 1 is unique due to the presence of the morpholine ring, which imparts additional chemical stability and biological activity compared to other diaryl compounds .

Properties

Molecular Formula

C22H22Cl3NO4

Molecular Weight

470.8 g/mol

IUPAC Name

tert-butyl 2-[4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3-oxomorpholin-2-yl]acetate

InChI

InChI=1S/C22H22Cl3NO4/c1-22(2,3)30-20(27)11-19-21(28)26(15-7-4-13(23)5-8-15)18(12-29-19)16-9-6-14(24)10-17(16)25/h4-10,18-19H,11-12H2,1-3H3

InChI Key

XAGXRDZNWDXEAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)N(C(CO1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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